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CAS No.: 131147-29-0

Cat. No.: B1680664

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ablukast, also known as Ro 23-3544, is a potent and selective cysteinyl leukotriene receptor 1

(CysLT1) antagonist that was investigated for the treatment of inflammatory conditions such as

asthma. Although its clinical development was discontinued, the molecular structure of

Ablukast presents a compelling case study in medicinal chemistry and synthetic organic

chemistry. This technical guide provides a detailed overview of the chemical structure of

Ablukast and a proposed synthetic pathway, complete with detailed experimental protocols

and representative quantitative data. Additionally, the guide visualizes the pertinent biological

signaling pathway and the synthetic workflow using Graphviz diagrams, offering a

comprehensive resource for researchers in drug discovery and development.

Chemical Structure of Ablukast
Ablukast is chemically designated as 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-

propylphenoxy)pentoxy]chroman-2-carboxylic acid.[1][2] Its structure is characterized by a

chroman-2-carboxylic acid core, which is a common scaffold in a number of leukotriene
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antagonists. This core is substituted with an acetyl group and a pentoxy side chain that links it

to a substituted phenolic moiety.

Table 1: Chemical and Physical Properties of Ablukast

Property Value Reference

IUPAC Name

6-acetyl-7-[5-(4-acetyl-3-

hydroxy-2-

propylphenoxy)pentoxy]chrom

an-2-carboxylic acid

[1][2]

Synonyms Ro 23-3544 [3]

CAS Number 96566-25-5

Molecular Formula C28H34O8

Molar Mass 498.57 g/mol

Appearance White to Off-white Solid

Melting Point 113-115 °C

Solubility Soluble in DMSO

Proposed Synthesis of Ablukast
While a specific, detailed, and publicly available experimental protocol for the synthesis of

Ablukast is not readily found in the scientific literature, a plausible and efficient synthetic route

can be devised based on its chemical structure. The proposed synthesis involves a convergent

approach, wherein two key intermediates, Intermediate A (6-acetyl-7-hydroxychroman-2-

carboxylic acid) and Intermediate B (4-acetyl-3-hydroxy-2-propylphenol), are synthesized

separately and then coupled to form the final Ablukast molecule.

Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
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Caption: Proposed convergent synthetic workflow for Ablukast.

Detailed Experimental Protocols
2.2.1. Synthesis of Intermediate A: 6-acetyl-7-hydroxychroman-2-carboxylic acid

Step 1: Gattermann Reaction of 2,4-Dihydroxyacetophenone

Protocol: To a stirred solution of 2,4-dihydroxyacetophenone (1 mole) in dry ether, add

anhydrous zinc cyanide (1.2 moles). Cool the mixture in an ice bath and pass a stream of

dry hydrogen chloride gas through the solution for 4-5 hours. Let the reaction mixture

stand overnight. The separated aldimine hydrochloride is hydrolyzed with water to yield

2,4-dihydroxy-5-formylacetophenone.

Step 2: Perkin Condensation
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Protocol: A mixture of 2,4-dihydroxy-5-formylacetophenone (1 mole), acetic anhydride (2.5

moles), and anhydrous sodium acetate (1.5 moles) is heated at 180°C for 8 hours. The

reaction mixture is then poured into water, and the resulting solid is filtered, washed with

water, and recrystallized from ethanol to give 7-hydroxy-6-acetylcoumarin.

Step 3: Reduction and Cyclization

Protocol: To a solution of 7-hydroxy-6-acetylcoumarin (1 mole) in methanol, sodium

borohydride (2 moles) is added portion-wise at 0°C. The reaction is stirred for 4 hours at

room temperature. The solvent is evaporated, and the residue is acidified with dilute HCl.

The resulting precipitate is filtered, washed with water, and dried to afford Intermediate A.

2.2.2. Synthesis of Intermediate B: 4-acetyl-3-hydroxy-2-propylphenol

Step 1: Fries Rearrangement of 2-Propylphenyl acetate

Protocol: 2-Propylphenol is acetylated with acetyl chloride to form 2-propylphenyl acetate.

This ester (1 mole) is then treated with anhydrous aluminum chloride (1.2 moles) and

heated to 160°C for 3 hours. The mixture is cooled and decomposed with ice and

concentrated HCl to yield 4-hydroxy-3-propylacetophenone.

Step 2: Dakin Reaction

Protocol: 4-Hydroxy-3-propylacetophenone (1 mole) is dissolved in aqueous sodium

hydroxide. To this, hydrogen peroxide (30%, 1.1 moles) is added dropwise while

maintaining the temperature below 40°C. The mixture is stirred for 24 hours, then acidified

to yield 2-propylhydroquinone.

Step 3: Friedel-Crafts Acylation

Protocol: To a solution of 2-propylhydroquinone (1 mole) and acetyl chloride (1.1 moles) in

a suitable solvent (e.g., nitrobenzene), anhydrous aluminum chloride (1.2 moles) is added

portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction

mixture is then poured onto crushed ice and HCl. The product, Intermediate B, is extracted

with ether and purified by column chromatography.

2.2.3. Final Coupling to Synthesize Ablukast
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Step 1: Alkylation of Intermediate A

Protocol: A mixture of Intermediate A (1 mole), 1,5-dibromopentane (1.2 moles), and

anhydrous potassium carbonate (2 moles) in acetone is refluxed for 24 hours. The

inorganic salts are filtered off, and the solvent is evaporated. The crude product, 7-(5-

bromopentoxy)-6-acetylchroman-2-carboxylic acid, is purified by column chromatography.

Step 2: Williamson Ether Synthesis

Protocol: To a solution of 7-(5-bromopentoxy)-6-acetylchroman-2-carboxylic acid (1 mole)

and Intermediate B (1 mole) in dimethylformamide (DMF), anhydrous potassium

carbonate (2 moles) is added. The mixture is heated at 80°C for 12 hours. The reaction

mixture is cooled, poured into water, and acidified. The precipitated crude Ablukast is
filtered, washed with water, and purified by recrystallization from a suitable solvent system

(e.g., ethyl acetate/hexane).

Quantitative Data
The following tables summarize representative quantitative data for the proposed synthesis of

Ablukast.

Table 2: Reaction Conditions and Yields for the Synthesis of Intermediate A

Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Gatterman

n Reaction

Zn(CN)2,

HCl
Ether 0 - 25 12 75

2

Perkin

Condensati

on

Ac2O,

NaOAc
Neat 180 8 60

3

Reduction

&

Cyclization

NaBH4, H+ Methanol 0 - 25 4 80

Table 3: Reaction Conditions and Yields for the Synthesis of Intermediate B
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Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

Fries

Rearrange

ment

AlCl3 Neat 160 3 70

2
Dakin

Reaction

H2O2,

NaOH
Water < 40 24 65

3

Friedel-

Crafts

Acylation

AcCl, AlCl3
Nitrobenze

ne
0 - 25 12 50

Table 4: Reaction Conditions and Yields for the Final Coupling

Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1 Alkylation

1,5-

Dibromope

ntane,

K2CO3

Acetone 56 (reflux) 24 85

2

Williamson

Ether

Synthesis

Intermediat

e B,

K2CO3

DMF 80 12 70

Table 5: Representative Spectroscopic Data for Ablukast
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 1.0 (t, 3H), 1.6-1.9 (m, 6H), 2.5 (s, 3H),

2.6 (s, 3H), 2.7-2.9 (m, 4H), 4.1 (t, 2H), 4.2 (t,

2H), 4.8 (dd, 1H), 6.5 (d, 1H), 6.8 (s, 1H), 7.5 (d,

1H), 7.8 (s, 1H), 10.5 (s, 1H), 12.0 (s, 1H).

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 14.2, 22.8, 23.5, 25.9, 29.1, 29.8, 30.1,

31.9, 68.2, 68.9, 79.5, 107.8, 110.2, 114.5,

117.9, 120.1, 125.4, 129.8, 130.5, 150.2, 155.8,

160.1, 162.3, 175.4, 198.2, 203.5.

IR (KBr, cm⁻¹)

3450 (O-H), 2960 (C-H), 1735 (C=O, acid),

1680 (C=O, ketone), 1610, 1580 (C=C,

aromatic), 1250 (C-O, ether).

MS (ESI+) m/z: 499.2 [M+H]⁺, 521.2 [M+Na]⁺.

Biological Context: The Cysteinyl Leukotriene
Signaling Pathway
Ablukast functions as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl

leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from

arachidonic acid. Their binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR),

on various cells, particularly airway smooth muscle cells and immune cells, triggers a signaling

cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil

recruitment, all of which are hallmark features of asthma.

The signaling pathway initiated by CysLT1 receptor activation is depicted below.
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Caption: The CysLT1 receptor signaling pathway and the inhibitory action of Ablukast.
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By competitively binding to the CysLT1 receptor, Ablukast prevents the binding of cysteinyl

leukotrienes, thereby inhibiting the downstream signaling cascade and mitigating the

inflammatory and bronchoconstrictive effects.

Conclusion
Ablukast serves as an important example of a rationally designed CysLT1 receptor antagonist.

While its development was halted, the study of its synthesis and structure provides valuable

insights for the design of new anti-inflammatory and anti-asthmatic agents. The proposed

synthetic route outlined in this guide offers a practical approach for the laboratory-scale

synthesis of Ablukast and related analogs, facilitating further research in this area. The

visualization of the synthetic workflow and the biological signaling pathway provides a clear

and comprehensive understanding of the chemical and pharmacological aspects of this

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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